2-Chloro-4-formyl-6-methoxyphenyl acetate
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Overview
Description
2-Chloro-4-formyl-6-methoxyphenyl acetate is an organic compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is also known by its IUPAC name, (2-chloro-4-formyl-6-methoxyphenyl) acetate. This compound is primarily used as a research chemical and has various applications in scientific research.
Preparation Methods
The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl acetate typically involves the acetylation of 5-chlorovanillin. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-4-formyl-6-methoxyphenyl acetate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
2-Chloro-4-formyl-6-methoxyphenyl acetate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro group can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological profile.
Comparison with Similar Compounds
2-Chloro-4-formyl-6-methoxyphenyl acetate can be compared with similar compounds such as 5-chlorovanillin acetate and benzaldehyde derivatives. These compounds share structural similarities but differ in their functional groups and reactivity. For example:
Properties
IUPAC Name |
(2-chloro-4-formyl-6-methoxyphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUHZYYDMKQBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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